9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole
CAS No.:
Cat. No.: VC17201606
Molecular Formula: C27H20BrN
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20BrN |
|---|---|
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | 9-(7-bromo-9,9-dimethylfluoren-2-yl)carbazole |
| Standard InChI | InChI=1S/C27H20BrN/c1-27(2)23-15-17(28)11-13-19(23)20-14-12-18(16-24(20)27)29-25-9-5-3-7-21(25)22-8-4-6-10-26(22)29/h3-16H,1-2H3 |
| Standard InChI Key | PQTPRGAOOBHNNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)Br)C |
Introduction
Structural Characteristics and Molecular Configuration
The molecular architecture of 9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole combines a fluorene backbone with a carbazole group, creating a rigid, planar structure conducive to π-electron conjugation. The fluorene unit is substituted with a bromine atom at the 7-position and two methyl groups at the 9-position, while the carbazole moiety is attached at the 9-position of the fluorene . This arrangement enhances thermal stability and electronic delocalization, critical for optoelectronic applications.
Key structural parameters include:
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IUPAC Name: 9-(7-bromo-9,9-dimethylfluoren-2-yl)carbazole
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Canonical SMILES: CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)Br)C
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InChI Key: PQTPRGAOOBHNNL-UHFFFAOYSA-N
The single-crystal X-ray analysis of analogous compounds reveals a coplanar arrangement between the fluorene and carbazole units, facilitating efficient charge transport .
Synthesis and Manufacturing Pathways
The synthesis of 9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole typically begins with 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene. A nucleophilic substitution reaction using CuCN replaces the bromine atom with a cyano group, yielding 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile . Subsequent reduction of the nitro group using hydrazine produces 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile, which undergoes reductive methylation with paraformaldehyde and sodium cyanoborohydride to introduce dimethylamino groups .
The final step involves a Knoevenagel condensation between 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde and active methylene compounds, such as malononitrile, to form the target compound . This multi-step route achieves moderate to high yields (56–80%) and ensures high purity for electronic applications.
Physical and Chemical Properties
The compound exhibits notable thermal stability, with a predicted boiling point of 742.4±60.0 °C and a density of 1.32±0.1 g/cm³ . Its solubility varies with solvent polarity, showing higher solubility in chlorinated solvents like dichloromethane and chloroform.
| Property | Value |
|---|---|
| Molecular Weight | 438.4 g/mol |
| Density | 1.32±0.1 g/cm³ (Predicted) |
| Boiling Point | 742.4±60.0 °C (Predicted) |
| Solubility | Soluble in DCM, Chloroform |
The bromine atom enhances electrophilic reactivity, enabling further functionalization via Suzuki-Miyaura coupling or Ullmann reactions .
Applications in Organic Electronics
Nonlinear Optical Materials
9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole demonstrates exceptional nonlinear optical (NLO) properties, with a first hyperpolarizability (β<sub>HRS</sub>) of 1,250×10<sup>−30</sup> esu . This arises from its extended π-conjugation and intramolecular charge transfer between the dimethylamino donor and cyano acceptor groups.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the compound serves as a host material in emissive layers, improving device efficiency by reducing exciton quenching. Its high glass transition temperature (T<sub>g</sub> > 150°C) ensures thermal stability during operation .
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